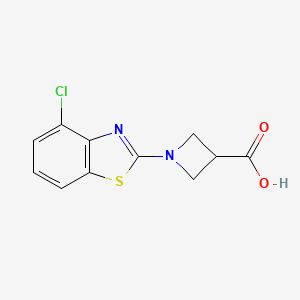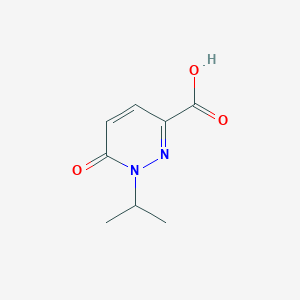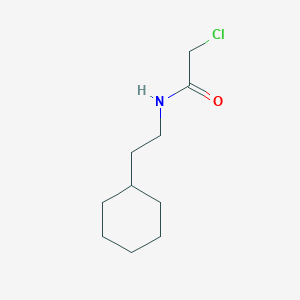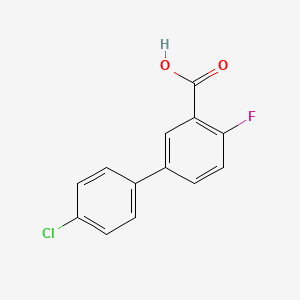![molecular formula C21H19ClN4O3 B1425055 Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate CAS No. 1260530-41-3](/img/structure/B1425055.png)
Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate” is a complex organic compound. It contains a benzodiazepine core, which is a common structure found in various psychoactive drugs . The compound also includes a triazole ring, a five-membered ring containing two nitrogen atoms, and a methoxy group (an oxygen atom bonded to a methyl group) attached to the benzodiazepine structure .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzodiazepine core, a triazole ring, and a methoxy group . The benzodiazepine core is a fused structure of a benzene ring and a diazepine ring. The triazole ring is a five-membered ring with two nitrogen atoms, and the methoxy group consists of a methyl group (-CH3) attached to an oxygen atom .Applications De Recherche Scientifique
Synthesis and Derivatives : A key focus in the research is the synthesis and preparation of derivatives of this compound. For instance, Eresko, Tolkunov, and Tolkunov (2011) detailed a method for synthesizing similar derivatives using a silylation–amination reaction, highlighting the versatility and potential for generating a wide range of derivatives from this compound (Eresko et al., 2011).
Structural Optimization : The structural optimization of related compounds, especially in the context of pharmacological applications, is another significant area of research. Kawakami et al. (1996) discussed the optimization of similar structures to enhance their affinity for certain receptors, indicating the potential for tailored therapeutic applications (Kawakami et al., 1996).
Mass Spectrometry Analysis : The detailed analysis of similar compounds using mass spectrometry techniques is a key aspect of research. This includes understanding their fragmentation patterns, as illustrated by Celma (1994) (Celma, 1994).
Spectroscopic Study : Vibrational spectroscopic techniques like FT-IR and FT-Raman, along with quantum mechanical methods, have been used to study the properties of related compounds. Kuruvilla et al. (2018) employed these techniques to understand the molecular geometry and other properties, indicating the compound's potential in biological applications (Kuruvilla et al., 2018).
Pharmacological Properties : Research into the pharmacological properties of similar compounds has been a focus, with investigations into their potential as anti-anxiety, anticonvulsant, or other therapeutic agents. For example, Tsumagari et al. (1978) explored the anti-anxiety properties of a related compound (Tsumagari et al., 1978).
Clinical Trials and Potential Applications : Some derivatives are currently under clinical trials for their specific pharmacological effects, indicating the ongoing relevance and potential of this class of compounds in therapeutic contexts, as noted by Kawakami et al. (1996) (Kawakami et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-12-24-25-21-17(11-19(27)29-3)23-20(13-4-6-14(22)7-5-13)16-10-15(28-2)8-9-18(16)26(12)21/h4-10,17H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJDMCOJXLHSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)OC)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepin-4-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylacetamide](/img/structure/B1424979.png)
![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)


![2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide](/img/structure/B1424987.png)
![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)
![6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1424993.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)